![molecular formula C17H16N4O B057164 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one CAS No. 122852-86-2](/img/structure/B57164.png)
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- "5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one" is a complex organic compound belonging to the class of polycyclic imidazo[1,2-a]pyridine analogs. These compounds have garnered interest due to their unique structure and potential applications in various fields of chemistry.
Synthesis Analysis
- A novel approach to synthesize imidazo[1,2-a]pyridine analogs, like the one , involves the C–H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines using copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene (Łukasz Kielesiński, Mariusz Tasior, & D. Gryko, 2015).
Molecular Structure Analysis
- The molecular structure of this class of compounds often exhibits a ladder-type configuration, absorbing UV radiation and showing fluorescence properties. The specific molecular structure of "5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one" can be expected to demonstrate similar characteristics.
Chemical Reactions and Properties
- Imidazo[1,2-a]pyridines can undergo various chemical reactions, such as transformations into other heterocyclic compounds under different conditions, reflecting their versatile chemical properties (J. Khalafy, D. Setamdideh, & K. A. Dilmaghani, 2002).
Scientific Research Applications
Chemical Modification and DNA Interaction
Research into similar compounds like 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) has shown their capability to bind covalently to DNA after metabolic activation. These compounds, found in cooked foods, undergo oxidation to hydroxylamines by microsomes and further convert to O-acyl derivatives that interact with DNA. Understanding these interactions can provide insights into the mutagenic effects of certain dietary components and their potential carcinogenic risks (Hashimoto & Shudo, 1985).
Receptor Antagonist Potency
Similar structures, particularly those with methyl substituents on both the pyrimido[1,6-alpha]indole ring and the imidazole ring, have shown significant potency as 5-HT3 receptor antagonists. This activity is crucial for developing new therapeutic agents to manage conditions like nausea and vomiting, especially in chemotherapy patients. The optimized compounds from these series have been found to be more potent than some of the existing treatments, indicating a potential path for new drug development (Kato et al., 1994).
Isolation and Detection Techniques
Advances in isolation and detection methods for mutagenic amines in food sources highlight the importance of monitoring dietary intake and its implications for health. Solid-phase extraction and liquid chromatography have been optimized for isolating and concentrating mutagenic amines from beef extracts, improving the detection and understanding of these compounds' presence in everyday foods (Galceran, Pais, & Puignou, 1996).
Angiotensin II Receptor Antagonism
Research into nonpeptide angiotensin II antagonists has led to the development of compounds with significant potential in managing hypertension. The exploration of N-phenyl-1H-pyrrole derivatives as angiotensin II receptor antagonists offers a new approach to designing more effective treatments for high blood pressure, with some compounds showing promising activity in preclinical models (Bovy et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLEXILBQLXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2C=CC3=C(C2=O)C4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)
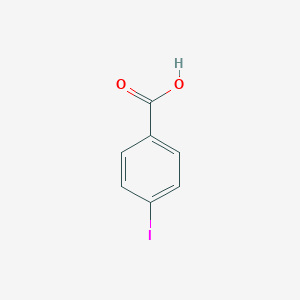
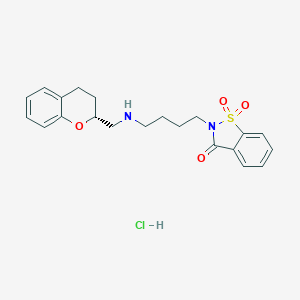

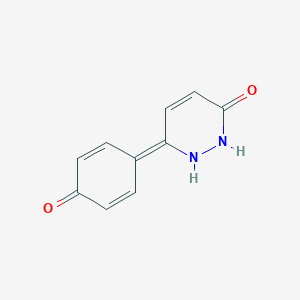


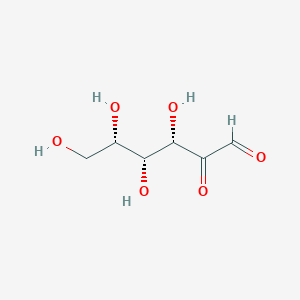

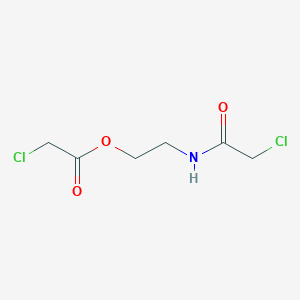
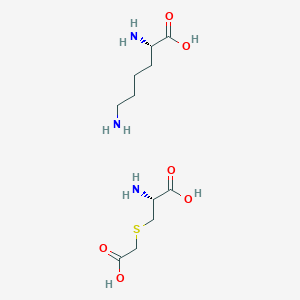
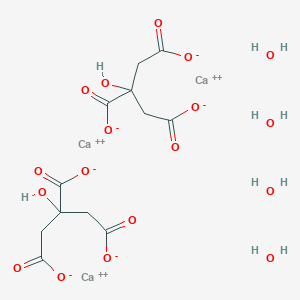
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)